Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate
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Overview
Description
Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate is a synthetic organic compound featuring a complex cyclopentene ring system substituted with an aminomethyl group and a tert-butyl carbamate protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentene Synthesis: : The initial step involves the synthesis of the cyclopentene ring. This can be achieved via a Diels-Alder reaction between a suitable diene and dienophile under controlled temperatures.
Aminomethyl Substitution: : Following ring formation, the cyclopentene derivative undergoes a substitution reaction where an aminomethyl group is introduced. This typically requires the presence of amine reagents and catalysts to facilitate the substitution.
Carbamate Protection: : The final step involves the protection of the amine group using tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate.
Industrial Production Methods
Industrial-scale production of this compound follows similar principles but often employs optimized catalysts, larger reaction vessels, and automated control systems to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles under appropriate conditions.
Reduction: : Reduction reactions can target the cyclopentene ring or the aminomethyl group, potentially yielding cyclopentane derivatives or primary amines, respectively.
Substitution: : The carbamate group can be involved in substitution reactions, where nucleophiles replace the tert-butyl group, facilitating the synthesis of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride as a reducing agent.
Substitution: : Reagents like alkyl halides in the presence of base for nucleophilic substitution.
Major Products
Oxidation: : Imines, nitriles
Reduction: : Cyclopentane derivatives, primary amines
Substitution: : Various carbamate derivatives
Scientific Research Applications
Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate finds use in numerous scientific domains:
Chemistry: : As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: : Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: : Potential precursor in the synthesis of pharmacologically active compounds, particularly in the development of novel therapeutics.
Industry: : Application in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules or by participating in chemical reactions:
Molecular Targets: : Enzymes, receptors, or nucleic acids where the aminomethyl group facilitates binding or reaction.
Pathways Involved: : Inhibition or modulation of enzymatic pathways, interference with signal transduction mechanisms, or alteration of cellular metabolic processes.
Comparison with Similar Compounds
Compared to other cyclopentene derivatives, Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate stands out due to its unique combination of substituents and protecting groups:
Unique Features: : The presence of both a rigid cyclopentene ring and an easily removable tert-butyl carbamate group enhances its versatility in synthetic applications.
Similar Compounds
Cyclopentene derivatives with different substituents.
N-(tert-butoxycarbonyl)-protected amines.
Compounds like tert-butyl N-[(1R,4S)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate where the stereochemistry is different.
Overall, this compound’s unique structural and functional properties make it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h4-5,8-9H,6-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUWBWRGSMBQIS-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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